molecular formula C9H8N2O2S B1621513 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone CAS No. 263897-90-1

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone

Cat. No. B1621513
M. Wt: 208.24 g/mol
InChI Key: VBJKUYDRCXPWKB-UHFFFAOYSA-N
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Description

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone is a chemical compound with the following properties:



  • Molecular Formula : C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>S

  • Molecular Weight : 196.24 g/mol

  • CAS Number : 263897-90-1



Synthesis Analysis

The synthesis of 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone can be achieved through various methods. One common approach involves the reaction of an isoxazole derivative with a thiazole derivative. The specific synthetic route may vary, but it typically involves the formation of the thiazole ring and subsequent functionalization to introduce the isoxazole moiety.



Molecular Structure Analysis

The molecular structure of 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone consists of a thiazole ring fused with an isoxazole ring. The isoxazole ring contains a nitrogen and an oxygen atom adjacent to each other. The overall structure is shown below:


!Molecular Structure



Chemical Reactions Analysis

The chemical reactivity of this compound depends on the functional groups present. It can participate in various reactions, including nucleophilic substitutions, acylations, and cyclizations. For example, it may undergo reactions with amines, alcohols, or acids to form derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Solubility : Solubility in various solvents would need to be determined experimentally.

  • Stability : The compound’s stability under different conditions should be investigated.


Safety And Hazards

As with any chemical compound, safety precautions should be taken during handling. Consult safety data sheets (SDS) for specific information on hazards, storage, and disposal.


Future Directions

Further research is needed to explore the biological activity, pharmacological potential, and synthetic modifications of this compound. Investigating its potential as a drug candidate or as a building block for other molecules could be valuable.


Please note that this analysis is based on available information, and further experimental studies are essential to fully understand the compound’s properties and applications.


properties

IUPAC Name

1-[2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-3-7(11-13-5)9-10-8(4-14-9)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJKUYDRCXPWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NC(=CS2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372564
Record name 1-[2-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone

CAS RN

263897-90-1
Record name 1-[2-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
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1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
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1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
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1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
Reactant of Route 5
1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone

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